3-(Dde-amino)-1-propanol
Overview
Description
3-(Dde-amino)-1-propanol is a chemical compound commonly used in peptide synthesis. It is known for its role as a protecting group for amino acids, which helps to prevent unwanted reactions during the synthesis process. The Dde group (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) is particularly useful due to its stability under basic conditions and its ability to be selectively removed by hydrazine.
Mechanism of Action
Target of Action
For instance, D-amino acids can interact with D-amino acid oxidase (DAAO), an enzyme that oxidizes D-amino acids . This interaction could potentially influence various physiological processes, particularly in the brain .
Mode of Action
For instance, when D-amino acids interact with DAAO, they are oxidized into corresponding α-keto acids, producing ammonia and hydrogen peroxide . This interaction could lead to various changes in the cellular environment.
Biochemical Pathways
For example, D-amino acid oxidase is involved in the metabolism of D-amino acids, converting them into α-keto acids . This process could potentially affect various downstream effects, such as energy production and detoxification processes.
Pharmacokinetics
The properties of d-amino acids, in general, suggest that they can be synthesized, released, taken up, and degraded by mammalian cells . These properties could potentially impact the bioavailability of 3-(Dde-amino)-1-propanol in the body.
Result of Action
The interaction of d-amino acids with daao can result in the production of α-keto acids, ammonia, and hydrogen peroxide . These products could potentially influence various cellular processes, including energy production and detoxification.
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the activity of D-amino acids can be modulated by pH, temperature, and the presence of other molecules in the environment . .
Biochemical Analysis
Biochemical Properties
3-(Dde-amino)-1-propanol plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound is often used in solid-phase peptide synthesis (SPPS) due to its ability to selectively protect and deprotect amino groups. This selective deprotection is achieved using hydrazine in DMF, which cleaves the Dde group without affecting other protecting groups .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of peptides within cells, thereby influencing protein production and function. The compound’s ability to selectively protect amino groups allows for precise control over peptide synthesis, which can impact cellular functions such as signal transduction and metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, particularly enzymes involved in peptide synthesis. The compound binds to amino groups, protecting them from unwanted reactions. Upon treatment with hydrazine, the Dde group is cleaved, allowing the amino group to participate in peptide bond formation. This selective deprotection mechanism is crucial for the synthesis of complex peptides and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound maintains its protective properties, allowing for consistent peptide synthesis over time. Degradation products may form, which can impact the efficiency of peptide synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects amino groups without causing adverse effects. At high doses, toxic effects may be observed, including disruptions in cellular functions and metabolic pathways. Threshold effects have been noted, where the compound’s protective properties are maximized at specific concentrations, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidases and proteases, facilitating the formation and degradation of peptides. The compound’s selective deprotection properties allow for precise control over metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s ability to selectively protect amino groups ensures its targeted distribution, enhancing its effectiveness in peptide synthesis .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its protective effects on amino groups. This localization is crucial for its role in peptide synthesis, as it ensures that the compound is present in the right cellular environment to facilitate efficient peptide bond formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dde-amino)-1-propanol typically involves the reaction of 3-amino-1-propanol with a Dde-protecting reagent. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the amino group, allowing it to react with the Dde reagent. The reaction is usually performed in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Dde-amino)-1-propanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The Dde group can be selectively removed and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Hydrazine in DMF is typically used to remove the Dde group selectively.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of deprotected amino alcohols.
Scientific Research Applications
3-(Dde-amino)-1-propanol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Plays a role in the study of protein structure and function.
Medicine: Utilized in the development of pharmaceuticals and therapeutic peptides.
Industry: Employed in the production of fine chemicals and biotechnological products.
Comparison with Similar Compounds
Similar Compounds
Fmoc-amino acids: Another class of protecting groups used in peptide synthesis.
Boc-amino acids: Commonly used protecting groups that are removed under acidic conditions.
Cbz-amino acids: Protecting groups that are stable under basic conditions but can be removed by catalytic hydrogenation.
Uniqueness
3-(Dde-amino)-1-propanol is unique due to its stability under basic conditions and its selective removal by hydrazine. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is essential for the stepwise assembly of peptides.
Properties
IUPAC Name |
3-hydroxy-2-[N-(3-hydroxypropyl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-9(14-5-4-6-15)12-10(16)7-13(2,3)8-11(12)17/h15-16H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDXVKXPSILEBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCO)C1=C(CC(CC1=O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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